CAS number for 3-chloro-N-(2-phenoxyethyl)benzamide derivatives
CAS number for 3-chloro-N-(2-phenoxyethyl)benzamide derivatives
An In-depth Technical Guide to 3-chloro-N-(2-phenoxyethyl)benzamide and its Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(2-phenoxyethyl)benzamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document delves into the synthesis, characterization, and prospective applications of these molecules, underpinned by established scientific literature. Detailed experimental protocols, structural information, and mechanistic insights are provided to support researchers and drug development professionals in this field.
Introduction: The Benzamide Scaffold in Drug Discovery
Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of pharmacologically active compounds.[1] Their prevalence is due to their ability to form stable amide bonds and participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. The versatility of the benzamide moiety allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]
The incorporation of a chlorine atom at the 3-position of the benzoyl ring can significantly influence the molecule's electronic and lipophilic character, potentially enhancing its membrane permeability and interaction with target proteins.[4] The N-(2-phenoxyethyl) side chain introduces additional points for interaction and can be modified to explore structure-activity relationships (SAR). This guide focuses on the synthesis and potential biological significance of this specific class of benzamide derivatives.
Synthesis and Characterization
The synthesis of 3-chloro-N-(2-phenoxyethyl)benzamide and its derivatives generally follows a straightforward N-acylation reaction. This involves the reaction of a 3-chlorobenzoyl derivative with a corresponding amine.
General Synthesis Pathway
The most common and efficient method for synthesizing these compounds is the reaction of 3-chlorobenzoyl chloride with 2-phenoxyethanamine or its derivatives in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis workflow for 3-chloro-N-(2-phenoxyethyl)benzamide.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of 3-chloro-N-(2-phenoxyethyl)benzamide. This can be adapted for the synthesis of its derivatives by substituting the appropriate amine.
Materials and Reagents:
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3-Chlorobenzoyl chloride
-
2-Phenoxyethanamine
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Deionized water
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware
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Magnetic stirrer
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Ice bath
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethanamine (1.0 equivalent) in anhydrous DCM.
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Addition of Acylating Agent: Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture. Maintain the temperature below 10°C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide C=O and N-H stretches.
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Melting Point Determination: As an indicator of purity.
CAS Numbers of Related Derivatives
While a single CAS number for the entire class of "3-chloro-N-(2-phenoxyethyl)benzamide derivatives" does not exist, several specific compounds with related structures have been assigned CAS numbers. Researchers should obtain a specific CAS number for each novel derivative synthesized.
| Compound Name | Molecular Formula | CAS Number |
| 3-chloro-N-(2-phenylethyl)benzamide | C₁₅H₁₄ClNO | 38925-71-2 |
| 3-chloro-N-(2-hydroxyethyl)benzamide | C₉H₁₀ClNO₂ | 57728-64-0 |
| 3-chloro-N-[2-[(4-chlorophenyl)sulfinyl]ethyl]benzamide | C₁₅H₁₃Cl₂NO₂S | 338955-78-5 |
| 3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide | C₁₇H₁₇ClN₂O₂ | Not available |
| 3-chloro-N-(2-cyanoethyl)-N-phenylbenzamide | C₁₆H₁₃ClN₂O | 1016865-41-0 |
| 3-chloro-N-(2-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | Not available |
| 3-chloro-N-(2-methylphenyl)benzamide | C₁₄H₁₂ClNO | Not available |
Potential Biological Applications and Mechanisms of Action
Benzamide derivatives are known to exhibit a wide range of pharmacological activities.[1] While the specific biological profile of 3-chloro-N-(2-phenoxyethyl)benzamide is not extensively documented, related structures suggest several potential therapeutic applications.
Anticancer Activity
Many N-substituted benzamides have been investigated as potential antitumor agents.[3][5] The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells.[4] The presence of the chloroacetyl group in some benzamide derivatives has been shown to be a key feature for conferring biological activity, potentially through covalent interactions with biological macromolecules.[4]
Caption: Proposed apoptotic pathway induced by benzamide derivatives.
Antimicrobial Activity
N-substituted benzamides have also shown promise as antimicrobial agents.[6][7] The synthesis of various benzamide derivatives has been pursued to evaluate their antibacterial and antifungal properties.[6][8] The specific structural features of the 3-chloro-N-(2-phenoxyethyl)benzamide scaffold may allow for interactions with microbial targets, warranting further investigation in this area.
Other Potential Activities
The broader class of benzamides has been associated with a variety of other biological activities, including:
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Dipeptidyl peptidase-IV (DPP-IV) inhibition , relevant for the treatment of diabetes.[9]
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5-HT4 receptor binding , with implications for gastrointestinal motility.[1]
Conclusion and Future Directions
The 3-chloro-N-(2-phenoxyethyl)benzamide scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive area for further research. Future work should focus on the synthesis of a library of derivatives with systematic modifications to the phenoxy and benzoyl rings to establish clear structure-activity relationships. Comprehensive biological screening of these compounds against various targets will be crucial to unlocking their full therapeutic potential.
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Magar, D.D., Tapas, A.R., & Ambre, P.K. (2026, January 4). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Der Pharma Chemica. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018, November 1). Hilaris. [Link]
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Benzamide, 3-chloro-N-[2-[(4-chlorophenyl)sulfinyl]ethyl]-. ChemBK. [Link]
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Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (2025, August 7). ResearchGate. [Link]
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Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. (2014, January 16). PMC - NIH. [Link]
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3-chloro-n-(2-phenylethyl)benzamide (C15H14ClNO). PubChemLite. [Link]
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3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide. PubChem. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media. [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007, November 12). MDPI. [Link]
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3-Chloro-N-(2-chlorophenyl)benzamide. (2012, February 18). PMC - NIH. [Link]
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